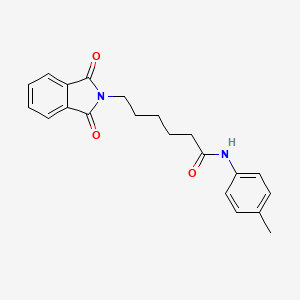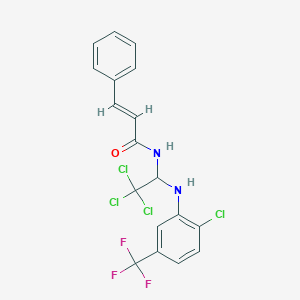
2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound features additional functional groups, including a hexanamide and a dioxo group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- typically involves multi-step organic reactions. One common approach might include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Hexanamide Group: This step may involve amide bond formation using hexanoic acid derivatives and appropriate coupling reagents.
Addition of the Dioxo Group: Oxidation reactions can be employed to introduce the dioxo functionality.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be utilized to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form new functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups play a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
2H-Isoindole-2-carboxamide: Similar core structure but different functional groups.
1,3-Dihydro-1,3-dioxoisoindoline: Lacks the hexanamide group.
N-(4-Methylphenyl)isoindoline-1,3-dione: Similar aromatic substitution pattern.
Uniqueness
2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
59472-19-4 |
|---|---|
Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C21H22N2O3/c1-15-10-12-16(13-11-15)22-19(24)9-3-2-6-14-23-20(25)17-7-4-5-8-18(17)21(23)26/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,22,24) |
InChI Key |
CXBPNYGUXBXPOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704369.png)

![N-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11704376.png)
![4-chloro-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol](/img/structure/B11704381.png)

![6-(1,3-dioxobenzo[c]azolin-2-yl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]hexanami de](/img/structure/B11704385.png)
![[4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine](/img/structure/B11704392.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11704395.png)
![2-nitro-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11704400.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-bromo-6-chlorophenol](/img/structure/B11704408.png)

![3-methoxy-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B11704423.png)
![N'~1~,N'~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide](/img/structure/B11704424.png)

